(17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile
CAS No.: 106111-42-6
Cat. No.: VC21349471
Molecular Formula: C20H25NO2
Molecular Weight: 311.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 106111-42-6 |
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Molecular Formula | C20H25NO2 |
Molecular Weight | 311.4 g/mol |
IUPAC Name | 2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |
Standard InChI | InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h6,17-18,23H,2-5,7-10,12H2,1H3/t17-,18+,19+,20-/m1/s1 |
Standard InChI Key | WUQMVSOZWZOUJR-FUMNGEBKSA-N |
Isomeric SMILES | C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(=O)C4 |
SMILES | CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(=O)C4 |
Canonical SMILES | CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(=O)C4 |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 126-130°C |
Chemical Identity and Properties
(17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile belongs to the pregnane class of steroids, characterized by a 21-carbon skeleton with specific modifications. This compound features a hydroxyl group at the 17-alpha position, a ketone group at position 3, and a nitrile functional group at position 21. Its complex structure contributes to its specific biological activities and chemical reactivity patterns.
The chemical is related to progestins, which are synthetic compounds that mimic the natural hormone progesterone. Its structural modifications allow it to exhibit potent progestational activity, making it effective for various therapeutic applications in reproductive health.
Physical and Chemical Characteristics
The fundamental physical and chemical properties of (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile are presented in the following comprehensive table:
Property | Value |
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CAS Number | 106111-42-6 |
Molecular Formula | C₂₀H₂₅NO₂ |
Molecular Weight | 311.42 g/mol |
Accurate Mass | 311.1885 |
Physical Form | Neat |
Purity Standard | >95% (HPLC) |
Storage Temperature | -20°C |
Shipping Temperature | Room Temperature |
Country of Origin | CANADA |
The compound's distinctive chemical structure is represented by the SMILES notation: C[C@]12CC=C3C@@H[C@@H]1CC[C@@]2(O)CC#N . This notation encapsulates the complex three-dimensional arrangement of atoms that gives the compound its unique chemical and biological properties.
Systematic Nomenclature
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the full systematic name of this compound is 2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile . This systematic name reflects the compound's complex structure and stereochemistry, providing a precise chemical identification.
Structural Analysis and Stereochemistry
The structural complexity of (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile is a key determinant of its biological activity. The compound features a four-ring steroid nucleus with specific functional groups that contribute to its pharmacological profile.
Key Structural Features
The structure features several important elements that contribute to its biological activity and chemical reactivity:
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A steroid nucleus consisting of four fused rings
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A hydroxyl (-OH) group at the 17-alpha position
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A ketone (C=O) group at position 3
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A nitrile (-C≡N) functional group at position 21
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Double bonds at positions 5(10) and 9(11)
The stereochemistry at several carbon centers is critical to the compound's biological activity. Specifically, the configuration at C-17 (R), C-14 (S), C-13 (S), and C-8 (S) contributes to the spatial arrangement that allows the molecule to interact effectively with target receptors .
Structure-Activity Relationship
The presence of specific functional groups in (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile directly influences its biological activity. The nitrile group at position 21 particularly contributes to the compound's progestational activity, while the hydroxyl group at position 17 affects its binding affinity to target receptors. The ketone group at position 3 is another structural feature common to many biologically active steroids.
Synthesis and Production Methods
The synthesis of (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile involves multiple chemical transformations starting from simpler steroidal precursors. The process typically includes several critical steps designed to introduce specific functional groups and establish the correct stereochemistry.
Synthetic Routes
The synthesis typically begins with steroid precursors, followed by a series of reactions to introduce the required functional groups. One notable method includes the conversion of 19-norprogesterone through specific chemical transformations including oxidation and nitrilation to introduce the nitrile functional group at the 21 position.
Key synthetic steps often include:
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Selective oxidation reactions to introduce the ketone at position 3
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Stereoselective hydroxylation to establish the 17-alpha hydroxyl group
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Introduction of the nitrile group at position 21
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Formation of the specific double bonds at positions 5(10) and 9(11)
Each step in the synthetic pathway must be carefully controlled to ensure the correct stereochemistry and regioselectivity, as these factors are crucial for the compound's biological activity.
Industrial Production Considerations
Industrial production of (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile requires stringent quality control measures to ensure high purity and correct stereochemistry. The compound is typically produced under controlled conditions to maintain a purity standard of >95% as measured by HPLC .
Storage and handling requirements are also important considerations, with the compound typically stored at -20°C to maintain stability while being suitable for room temperature shipping .
Chemical Reactivity and Transformations
(17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile exhibits reactivity patterns consistent with its functional groups, participating in various chemical transformations that are relevant to both synthetic chemistry and its metabolic fate in biological systems.
Key Reaction Types
The compound can undergo several types of chemical reactions, including:
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Reduction of the ketone group at position 3
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Oxidation or derivatization of the hydroxyl group at position 17
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Hydrolysis of the nitrile group to form corresponding carboxylic acids or amides
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Addition reactions at the double bonds
These reactions are often carried out under controlled conditions to maintain yield and purity. For instance, selective reductions may be performed using catalytic hydrogenation techniques to achieve desired functional group transformations without affecting other sensitive sites on the steroid framework.
Metabolic Transformations
In biological systems, (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile undergoes metabolic transformations, primarily in the liver. These transformations typically include:
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Hydroxylation at various positions
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Reduction of the ketone group
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Conjugation reactions (e.g., glucuronidation, sulfation)
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Potential hydrolysis of the nitrile group
Understanding these metabolic pathways is crucial for predicting the compound's pharmacokinetics and potential drug interactions when used in therapeutic applications.
Biological Activity and Therapeutic Applications
Based on its structural relationship to progestins, (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile may have biological activities and potential therapeutic applications in reproductive health and related conditions.
Mechanism of Action
The biological activity of progestins like (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile typically involves binding to progesterone receptors, leading to changes in gene expression and subsequent physiological effects. The specific structural features of this compound, including its hydroxyl group at position 17 and nitrile group at position 21, influence its binding affinity and selectivity for different receptor subtypes.
Analytical Methods and Characterization
The analysis and characterization of (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile require sophisticated analytical techniques to ensure identity, purity, and structural confirmation.
Spectroscopic Properties
The spectroscopic properties of (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile reflect its structural features:
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Infrared spectroscopy typically shows characteristic absorption bands for:
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Hydroxyl group (3400-3600 cm⁻¹)
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Nitrile group (~2250 cm⁻¹)
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Ketone group (~1710 cm⁻¹)
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C=C stretching (~1650 cm⁻¹)
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¹H NMR spectroscopy reveals the presence of:
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Methyl protons
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Complex patterns for the steroid skeleton
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Signals corresponding to protons adjacent to functional groups
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¹³C NMR spectroscopy shows characteristic signals for:
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Ketone carbon (~210 ppm)
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Nitrile carbon (~120 ppm)
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Double bond carbons (~130-140 ppm)
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Hydroxyl-bearing carbon (~70-80 ppm)
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